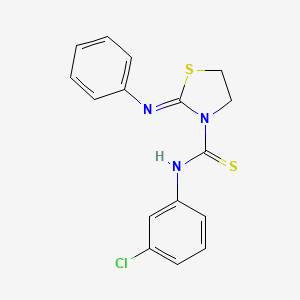

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide, also known as CT, is a chemical compound that has shown promising results in scientific research. The compound belongs to the thiazolidine class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture.

Wissenschaftliche Forschungsanwendungen

Thiazolidine Derivatives: Synthesis and Biological Applications

Thiazolidine derivatives, including structures similar to N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide, have shown significant pharmacological properties. Thiazolidines are intriguing heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third, making them valuable in medicinal chemistry due to their varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. These efforts aim to develop next-generation drug candidates with multifunctional activities (Sahiba et al., 2020).

Thiazolidine Cores in Drug Design

The thiazolidine core is central to the design of potential drug candidates for neglected diseases, demonstrating its importance in medicinal chemistry. Drugs based on thiazolidine motifs target various pharmaceutical pathways, offering new approaches for treating diseases with inadequate therapies. Thiazolidine derivatives have been particularly studied for activities against neglected diseases like Chagas disease, malaria, tuberculosis, and others. The versatility and frequent exploration of thiosemicarbazone, thiazole, and thiazolidinone scaffolds underline their potential in drug discovery for neglected diseases, suggesting these motifs as promising starting points for developing new therapeutics (Leite et al., 2019).

Green Chemistry in Thiazolidinone Derivatives Synthesis

The adoption of green chemistry principles in the synthesis of thiazolidinone derivatives marks a significant advancement in the field. Microwave-assisted protocols for green synthesis have been developed, emphasizing the reduction or elimination of hazardous materials throughout the synthetic process. Thiazolidinone derivatives exhibit a broad range of biological activities, including antibacterial, antitubercular, anticancer, and antifungal activities. This green synthesis approach not only supports the development of new therapeutics but also aligns with environmental sustainability goals, highlighting the importance of environmentally friendly methodologies in drug synthesis (JacqulineRosy et al., 2019).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c17-12-5-4-8-14(11-12)18-15(21)20-9-10-22-16(20)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUWSYZBOGEZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC2=CC=CC=C2)N1C(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)